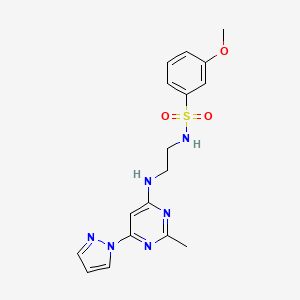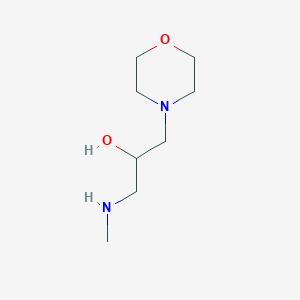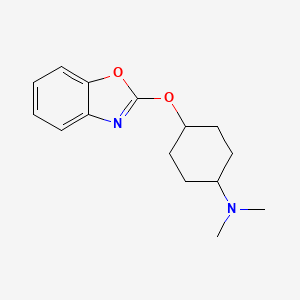![molecular formula C26H28N4O2S B2530754 3-(3,5-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 536705-34-7](/img/structure/B2530754.png)
3-(3,5-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one is a useful research compound. Its molecular formula is C26H28N4O2S and its molecular weight is 460.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Pyrimido[5,4-b]indole Derivatives
Research into the synthesis of 5H-pyrimido[5,4-b]indole derivatives reveals the potential for diverse biological activities. These derivatives are synthesized through reactions involving methyl 3-amino-1H-indole-2-carboxylates with various reagents, including aryl isocyanates, aryl isothiocyanates, and cyanamides, leading to compounds with potential pharmaceutical applications. The reactions yield 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones and 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones, among others, showcasing the chemical versatility of pyrimido[5,4-b]indole scaffolds for further exploration in drug development (Shestakov et al., 2009).
Discovery of New Glutarimide Derivatives from Marine Sources
In the exploration of natural products, new glutarimide derivatives have been discovered from marine sponge-derived Streptomyces anulatus S71, including compounds with the 3,5-dimethylphenyl group. These findings highlight the marine environment as a rich source of novel compounds with potential for pharmaceutical development. The structure elucidation of these compounds, including 3-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl] glutarimide (actiphenol), underscores the importance of marine biodiversity in the search for new bioactive substances (Sun et al., 2014).
Heterocyclic Systems with Pyrimidine Nucleus
The synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives demonstrates a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. These findings underscore the therapeutic potential of pyrimidine nucleus-containing compounds, opening avenues for the development of new drugs with enhanced efficacy and specificity (Bassyouni & Fathalla, 2013).
Chemokine Receptor Inhibition for Dermatological Conditions
The discovery of potent and selective inhibitors of the chemokine receptor CCR10, such as N-Arylsulfonyl-α-amino carboxamides, demonstrates significant progress in the development of new therapeutic agents for dermatological inflammatory conditions. These compounds offer a new approach to treating diseases by modulating the immune response, highlighting the role of targeted therapy in managing complex diseases (Abeywardane et al., 2016).
Development of FLAP Inhibitors for Asthma Management
The development of potent FLAP inhibitors like AM803 showcases the ongoing efforts to discover new therapeutic agents for managing asthma. By inhibiting the 5-lipoxygenase-activating protein, these compounds aim to reduce the inflammatory response associated with asthma, providing a potential new treatment strategy for patients. The preclinical and clinical studies of such inhibitors underscore the importance of targeting inflammatory pathways in the development of asthma therapeutics (Stock et al., 2011).
Propiedades
IUPAC Name |
3-(3,5-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2S/c1-16-8-10-29(11-9-16)22(31)15-33-26-28-23-20-6-4-5-7-21(20)27-24(23)25(32)30(26)19-13-17(2)12-18(3)14-19/h4-7,12-14,16,27H,8-11,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAAMDSHJMVAMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)NC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-[10-[2-(1,3-Dioxoisoindol-2-yl)-4-methylpentanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]-4-methyl-1-oxopentan-2-yl]isoindole-1,3-dione](/img/structure/B2530671.png)

![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530677.png)




![6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)


![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B2530689.png)

![7-(4-ethoxybenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2530693.png)

